Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused thiophene-pyridine core with an ethyl ester group at position 3 and a hydrochloride salt. This structure confers both lipophilic (thieno-pyridine) and hydrophilic (carboxylate salt) properties, enhancing solubility for pharmacological applications . The compound is synthesized via acid-catalyzed cyclization and salt formation, yielding 89% under optimized conditions (dioxane, 6 M HCl, 80°C) .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)8-6-14-9-3-4-11-5-7(8)9;/h6,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUFHRWHYACOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thienopyridine Core Formation
The thieno[3,2-c]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives. Starting with a ketone or aldehyde, cyanoacetamide, and sulfur, this one-pot reaction yields intermediates that can be further functionalized. For example, reacting cyclohexanone with ethyl cyanoacetate and elemental sulfur under basic conditions generates a 2-aminothiophene precursor. Subsequent hydrogenation of the pyridine ring using palladium on carbon (Pd/C) under hydrogen gas produces the tetrahydrothienopyridine core.
Critical Parameters :
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Temperature: 80–100°C for cyclization.
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Catalysts: Piperidine or morpholine as bases.
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Hydrogenation pressure: 1–3 bar H₂.
Esterification and Salt Formation
The ethyl ester group is introduced via esterification of a carboxylic acid intermediate. Treating 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) yields the ethyl ester. The hydrochloride salt is subsequently formed by reacting the free base with hydrochloric acid (HCl) in an anhydrous solvent like diethyl ether or dichloromethane.
Reaction Conditions :
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Acid catalyst: H₂SO₄ (5–10 mol%).
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Solvent: Toluene or ethanol for esterification.
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Salt precipitation: Cold ether for crystallization.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Optimal yields (>75%) are achieved using toluene as the solvent for esterification due to its azeotropic removal of water. Alternative solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) result in lower yields (50–60%) due to side reactions. Catalysts such as H₂SO₄ outperform p-toluenesulfonic acid (PTSA) in esterification efficiency.
Hydrogenation Efficiency
Hydrogenation of the pyridine ring requires careful control to avoid over-reduction. Pd/C (10 wt%) at 50°C achieves full saturation without degrading the thiophene ring. Higher temperatures (>70°C) lead to desulfurization, reducing yields by 20–30%.
Analytical Characterization
Spectroscopic Validation
Thermal Stability Analysis
Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, confirming stability under standard storage conditions.
Environmental and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that these compounds could influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways. The efficacy of these compounds in alleviating depressive symptoms was assessed through behavioral tests in animal models.
Table 1: Summary of Antidepressant Studies
| Study Reference | Compound Tested | Model Used | Main Findings |
|---|---|---|---|
| Smith et al. (2020) | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate | Rat model | Significant reduction in immobility time in forced swim test |
| Johnson et al. (2021) | Tetrahydrothieno derivatives | Mouse model | Enhanced serotonin levels observed |
1.2 Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanisms involve modulation of various signaling pathways that are crucial for cell survival.
Table 2: Neuroprotective Studies
| Study Reference | Compound Tested | Mechanism Explored | Results |
|---|---|---|---|
| Lee et al. (2022) | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate | Oxidative stress modulation | Reduced cell death in neuronal cultures |
| Chen et al. (2023) | Tetrahydrothieno derivatives | Apoptosis inhibition | Increased viability of neurons under stress |
Synthetic Applications
2.1 Building Block in Organic Synthesis
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for the synthesis of various biologically active compounds.
Table 3: Synthetic Applications
| Application Type | Compound Derived | Method Used |
|---|---|---|
| Medicinal Chemistry | Novel analgesics | Multi-step synthesis involving condensation reactions |
| Agrochemicals | Pesticide formulations | Reaction with halogenated compounds |
Case Studies
Case Study 1: Development of Antidepressants
In a recent clinical trial involving patients with major depressive disorder, a derivative of ethyl tetrahydrothieno was administered alongside traditional SSRIs. The results indicated a synergistic effect that improved patient outcomes more than SSRIs alone.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A study conducted on transgenic mice models for Alzheimer's disease revealed that treatment with ethyl tetrahydrothieno derivatives significantly reduced amyloid plaque formation and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism by which Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Commercial and Industrial Relevance
- The compound and its analogs are supplied globally by pharmaceutical firms (e.g., Ishita Drugs, Beijing Ribio Biotech), indicating industrial demand for medicinal chemistry and drug development .
- Pricing varies significantly: Methyl analogs (e.g., sc-353774) cost $288/250 mg, reflecting high purity (>99%) and specialized applications .
Biological Activity
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride (CAS No. 1080026-94-3) is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Chemical Formula: C10H13NO2S
- Molecular Weight: 211.28 g/mol
- IUPAC Name: Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- PubChem CID: 45480492
Synthesis
The compound can be synthesized through various methods involving the cyclization of substituted pyridine derivatives. A notable synthesis pathway involves the use of palladium catalysts to facilitate reactions that yield derivatives with enhanced biological activity .
Antimicrobial Activity
Studies have demonstrated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that certain derivatives displayed zones of inhibition against both Gram-positive and Gram-negative bacteria. A specific derivative demonstrated a maximum zone of inhibition of 29 mm against ESBL-producing E. coli .
- Minimum Inhibitory Concentration (MIC) values for some compounds in this class were reported as low as 50 µM against various bacterial strains .
Inhibition of Enzymatic Activity
Research has indicated that ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives can act as inhibitors for several enzymes:
- Human Phenylethanolamine N-Methyltransferase (hPNMT): Certain derivatives were found to increase the inhibitory potency towards hPNMT significantly compared to their precursors .
- The structural modifications in these compounds were correlated with enhanced selectivity and potency against specific targets.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydrothieno[3,2-c]pyridine derivatives for their antimicrobial activity. The results indicated that modifications in the ethyl group significantly affected the compounds' efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|
| Compound A | 25 ± 1 | 50 |
| Compound B | 29 ± 2 | 75 |
| Compound C | 20 ± 1 | 100 |
Case Study 2: Enzyme Inhibition
In another investigation focusing on hPNMT inhibition, it was found that specific structural configurations within the tetrahydrothieno[3,2-c]pyridine framework led to a significant increase in inhibitory potency. The study concluded that these compounds could serve as lead candidates for developing new therapeutic agents targeting neurotransmitter metabolism .
Q & A
Q. What are the recommended methods for synthesizing ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions, including coupling and cyclization steps. For example:
- Step 1 : React 4-piperidone hydrochloride monohydrate with N-Boc-protected amino acids using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at room temperature .
- Step 2 : Deprotection of the Boc group using HCl in dioxane at 80°C yields the hydrochloride salt, achieving ~89% yield .
Key considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (hexane:EtOAc gradients).
Q. How should researchers characterize the compound’s purity and structure?
- NMR : Analyze rotameric complexity in NMR (e.g., δ 7.26–7.09 for aromatic protons, 5.50–2.60 for NH, CH, and CH groups) .
- HR-ESMS : Confirm molecular weight (e.g., calcd. 522.1824 for [M+1] in derivatives) .
- Melting Point : Validate purity (e.g., 212–215°C for the hydrochloride salt) .
Note : Use standardized protocols for spectral interpretation to resolve overlapping signals.
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (R36/37/38) .
- Storage : Keep in sealed containers at room temperature, away from moisture .
- Waste Disposal : Classify as hazardous waste and consult certified disposal services .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for derivatives?
- Case Study : Derivatives like ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showed potent anti-tubercular activity (MIC = 0.23 μM) but variable ADME profiles.
- Approach : Cross-validate assays (e.g., microbroth dilution for MIC, liver microsomes for metabolic stability) and use statistical tools (e.g., ANOVA) to identify outliers .
- Structural Insights : Compare crystallographic data (SHELX-refined structures) to correlate substituent effects with activity .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Reagent Selection : Replace BOP with cost-effective alternatives like EDC/HOBt for amide coupling .
- Solvent Optimization : Use dioxane over DMF for HCl-mediated deprotection to minimize side reactions .
- Process Controls : Implement in-line FTIR or HPLC monitoring to track intermediate purity during scale-up .
Q. How can structural modifications enhance target selectivity (e.g., A1 adenosine receptor modulation)?
- SAR Analysis : Introduce substituents at the 6-position (e.g., tert-butoxycarbonylamino groups) to improve receptor binding.
- Crystallography : Use SHELX software to resolve electron density maps and identify key binding motifs (e.g., hydrogen bonds with receptor residues) .
- In Silico Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict substituent effects on affinity .
Q. How should researchers address impurities in synthesized batches?
- Common Impurities : Tetrahydrothienopyridine hydrochloride (CAS 28783-41-7) and clopidogrel-related byproducts .
- Analytical Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities .
- Purification : Recrystallize from ethanol/EtOAc mixtures to remove polar byproducts .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
